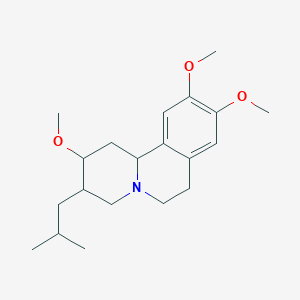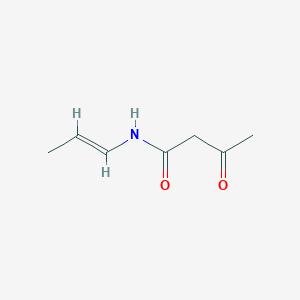
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as acrylamide or acrylic amide and has the chemical formula C3H5NO. This compound has a wide range of applications, including its use in the synthesis of polymers, as a co-monomer in the production of polyacrylamide, and in the production of various industrial products.
Wissenschaftliche Forschungsanwendungen
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) has a wide range of applications in scientific research. It is commonly used as a co-monomer in the production of polyacrylamide, which is used in various fields such as wastewater treatment, enhanced oil recovery, and papermaking. Additionally, it is used as a crosslinking agent in the production of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Wirkmechanismus
The mechanism of action of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) is not fully understood. However, it is believed to act as a nucleophile and react with electrophilic molecules, leading to the formation of covalent bonds. This process results in the crosslinking of polymers and the formation of hydrogels.
Biochemical and Physiological Effects
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it can be a skin irritant and can cause respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in lab experiments is its ability to form hydrogels, which have a wide range of applications in various fields. Additionally, it is easy to synthesize and has low toxicity. However, one of the limitations of using this compound is its tendency to form homopolymers, which can affect the properties of the resulting hydrogels.
Zukünftige Richtungen
There are several future directions for the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in scientific research. Some of these include:
1. Developing new methods for the synthesis of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) that are more efficient and environmentally friendly.
2. Investigating the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in the production of novel hydrogels with unique properties.
3. Exploring the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in tissue engineering and regenerative medicine.
4. Studying the potential applications of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in drug delivery systems.
5. Investigating the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in the production of novel materials for various industrial applications.
Conclusion
In conclusion, Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) is a versatile chemical compound that has a wide range of applications in scientific research. Its ability to form hydrogels makes it particularly useful in various fields such as drug delivery, tissue engineering, and wound healing. While there are still many unknowns about the mechanism of action of this compound, it is clear that it has significant potential for future research and development.
Synthesemethoden
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) can be synthesized through the reaction of acrylonitrile with water and ammonia in the presence of a catalyst. The reaction produces acrylic acid, which is then converted to acrylamide through the process of dehydration. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Eigenschaften
CAS-Nummer |
146140-70-7 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
3-oxo-N-[(E)-prop-1-enyl]butanamide |
InChI |
InChI=1S/C7H11NO2/c1-3-4-8-7(10)5-6(2)9/h3-4H,5H2,1-2H3,(H,8,10)/b4-3+ |
InChI-Schlüssel |
XXJFBWUUBQOTPY-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/NC(=O)CC(=O)C |
SMILES |
CC=CNC(=O)CC(=O)C |
Kanonische SMILES |
CC=CNC(=O)CC(=O)C |
Synonyme |
Butanamide, 3-oxo-N-1-propenyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
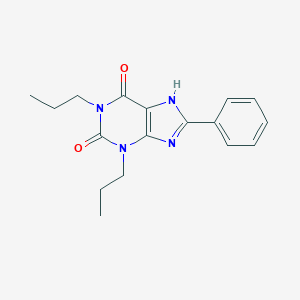

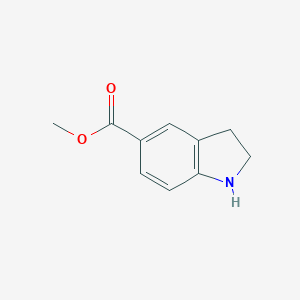

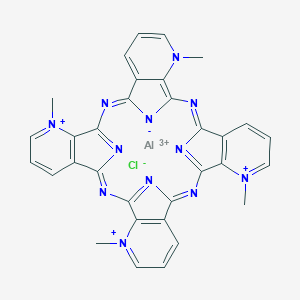
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
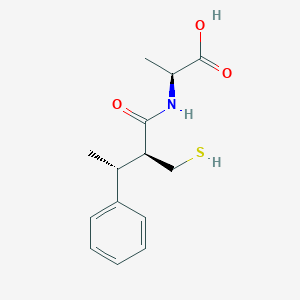

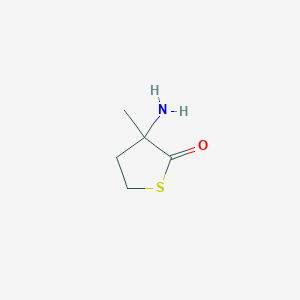
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
